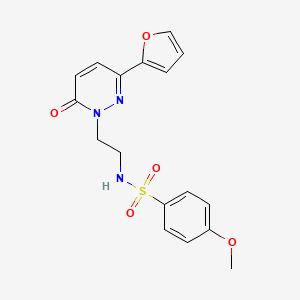

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

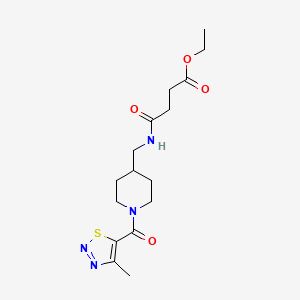

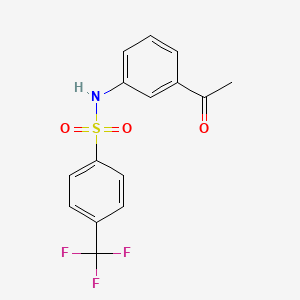

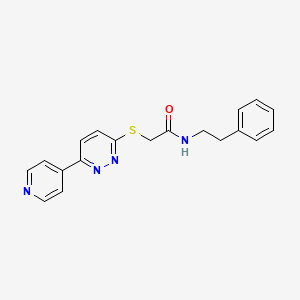

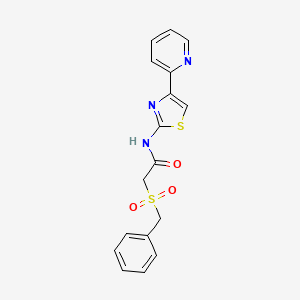

The compound contains a furan ring, a pyridazine ring, and a benzenesulfonamide moiety. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Benzenesulfonamide is a functional group that consists of a benzene ring substituted by a sulfonamide group.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan, pyridazine, and benzenesulfonamide groups. For instance, furans can undergo reactions such as electrophilic substitution and oxidation .Aplicaciones Científicas De Investigación

1. Antitubercular Agent Potential

A related compound, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, was studied for its potential as an antitubercular agent. Docking against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its possible inhibitory action (Purushotham & Poojary, 2018).

2. Antibacterial and Antioxidant Activities

A study on ethyl N′-furan-2-carbonylbenzohydrazonate, which is structurally similar, revealed significant antiurease and antioxidant activities. This demonstrates the potential for the use of furan-2-yl derivatives in antibacterial and antioxidant applications (Sokmen et al., 2014).

3. Anticancer Drug Applications

A compound closely related to the requested chemical, used as a lapatinib tosylate salt, showed promising results in anticancer drug development. The study of its crystallization behavior augmented understanding of nonbonded interactions, crucial for drug product physicochemical properties (Ravikumar et al., 2013).

4. Antitumor Activity

N-[6-indazolyl]arylsulfonamides, which include structurally similar compounds, have been evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. This suggests the potential of such compounds in antitumor applications (Abbassi et al., 2014).

5. Pharmacological Activities from Natural Sources

Furanyl compounds derived from the red seaweed Gracilaria opuntia showed anti-inflammatory and antioxidative effects in various in vitro models, highlighting the potential of furanyl derivatives in pharmacology (Makkar & Chakraborty, 2018).

6. Synthesis of Derivatives for Anticancer Activity

Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, similar in structure to the queried compound, were synthesized and evaluated for their anticancer activity. This indicates the relevance of such derivatives in cancer research (Kumar et al., 2015).

7. Anti-inflammatory and Antioxidant Chromenyls from Marine Sources

Chromenyl derivatives from marine organisms showed significant anti-inflammatory and antioxidant activities, suggesting the potential of furanyl and chromenyl compounds in therapeutic applications (Joy & Chakraborty, 2017).

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-24-13-4-6-14(7-5-13)26(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMGMSESPEVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)